molecular formula C10H16N2OS B2525358 [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine CAS No. 953906-27-9

[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine

Cat. No.: B2525358
CAS No.: 953906-27-9
M. Wt: 212.31
InChI Key: BAADONCRQFJDEU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine typically involves the reaction of morpholine with thiophene derivatives under specific conditions. One common method involves the use of 2-bromo-3-thiophenecarboxaldehyde, which reacts with morpholine in the presence of a base to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the thiophene ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine has a wide range of scientific research applications:

Comparison with Similar Compounds

[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine can be compared with other similar compounds such as:

    2-Morpholin-4-yl-2-(2-thienyl)ethylamine: Similar structure but with a different position of the thiophene ring.

    2-Morpholin-4-yl-2-(4-thienyl)ethylamine: Another positional isomer with the thiophene ring in the 4-position.

    2-Morpholin-4-yl-2-(3-furyl)ethylamine: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAADONCRQFJDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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